4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide is a chemical compound with the molecular formula C11H16N2O3S. It is a sulfonamide derivative, which means it contains a sulfonamide group (SO2NH2) attached to a pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide typically involves the reaction of 4-cyclopropoxy-5-isopropylpyridine with a sulfonamide reagent. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups .
Scientific Research Applications
4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antibacterial, antiviral, and anticancer properties. It is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Explored as a potential drug candidate for various diseases. Its sulfonamide group is known for its therapeutic properties, making it a valuable compound in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes. .
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-4-isopropylpyridine-2-sulfonamide: A structural isomer with similar chemical properties but different biological activities.
4-Cyclopropoxy-5-methylpyridine-2-sulfonamide: Another sulfonamide derivative with a methyl group instead of an isopropyl group.
4-Cyclopropoxy-5-ethylpyridine-2-sulfonamide: Similar to the compound of interest but with an ethyl group.
Uniqueness
4-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H16N2O3S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)9-6-13-11(17(12,14)15)5-10(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
NEVOUIYPCIXCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=C1OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.